2-[Boc(2-cyanoethyl)amino]butanoic Acid
CAS No.:
Cat. No.: VC18330004
Molecular Formula: C12H20N2O4
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O4 |
|---|---|
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C12H20N2O4/c1-5-9(10(15)16)14(8-6-7-13)11(17)18-12(2,3)4/h9H,5-6,8H2,1-4H3,(H,15,16) |
| Standard InChI Key | LQPPIDLNWHFSST-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C(=O)O)N(CCC#N)C(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features three key functional groups:
-
Boc Group: A tert-butoxycarbonyl moiety (–OC(O)C(CH₃)₃) attached to the amino group, providing steric protection during synthetic reactions .
-
Cyanoethyl Group: A –CH₂CH₂CN substituent on the amino nitrogen, introducing polarity and potential reactivity for further functionalization.
-
Butanoic Acid Backbone: A four-carbon chain terminating in a carboxylic acid (–COOH), enabling conjugation with amines or alcohols.
This combination creates a bifunctional molecule suitable for sequential deprotection and modification.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₄ | |
| Molecular Weight | 256.30 g/mol | |
| CAS Number | Not publicly disclosed | |
| Density | ~1.2 g/cm³ (estimated) | – |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO) |
The Boc group enhances solubility in organic solvents, while the carboxylic acid permits aqueous-phase reactions under basic conditions .
Applications in Pharmaceutical and Organic Synthesis
Peptide Synthesis
The Boc group serves as a temporary protecting group for amines, enabling sequential peptide elongation without side reactions . For example:
-
Segment Condensation: The carboxylic acid can activate as a mixed carbonic anhydride for coupling with free amines .
-
Selective Deprotection: The Boc group is removable under mild acidic conditions (e.g., TFA/DCM), leaving the cyanoethyl group intact for subsequent modifications .
Bioconjugation and Prodrug Design
-
Cyanogroup Utility: The –CN moiety can undergo reduction to –CH₂NH₂ or serve as a Michael acceptor for thiol-containing biomolecules.
-
Case Study: Conjugation with monoclonal antibodies via thiol-cyanethyl linkages enhances tumor-targeting drug delivery.
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants for stereospecific drug candidates .
-
Green Chemistry: Replacing acrylonitrile with less toxic cyanoethylating agents in aqueous media.
-
Biological Activity Screening: Evaluating antimicrobial or anticancer properties of derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume